Litchinol B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

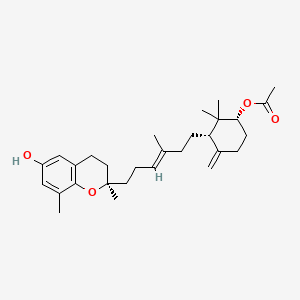

Molecular Formula |

C29H42O4 |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

[(1R,3S)-3-[(E)-6-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-3-methylhex-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate |

InChI |

InChI=1S/C29H42O4/c1-19(10-12-25-20(2)11-13-26(28(25,5)6)32-22(4)30)9-8-15-29(7)16-14-23-18-24(31)17-21(3)27(23)33-29/h9,17-18,25-26,31H,2,8,10-16H2,1,3-7H3/b19-9+/t25-,26+,29+/m0/s1 |

InChI Key |

VFXYUSYDBLQNKJ-XXQNOWRISA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC[C@H]3C(=C)CC[C@H](C3(C)C)OC(=O)C)O |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC3C(=C)CCC(C3(C)C)OC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Key Flavonoids in Litchi: Procyanidin B2 and Procyanidin B4

Preface: Initial searches for a compound specifically named "Litchinol B" did not yield a recognized chemical structure or dedicated research in the scientific literature. It is plausible that this name is a trivial nomenclature or a misnomer. However, extensive research on the chemical composition of litchi (Litchi chinensis Sonn.) reveals the significant presence of B-type proanthocyanidins, particularly Procyanidin B2 and Procyanidin B4, which are major flavanols in the fruit's pericarp.[1][2][3][4] This guide provides a comprehensive technical overview of these two prominent compounds, which are likely the subject of interest for researchers investigating "this compound" or related substances from litchi.

Chemical Structure and Identification

Procyanidin B2 and Procyanidin B4 are dimeric proanthocyanidins belonging to the flavonoid class of polyphenols.[5] They are formed by the linkage of two flavan-3-ol units.

Procyanidin B2 is composed of two (-)-epicatechin units linked by a β-type interflavan bond between carbon 4 of the upper unit and carbon 8 of the lower unit (4β→8).[1][6] Its structure is systematically named as (-)-Epicatechin-(4β→8)-(-)-epicatechin.[1]

Procyanidin B4 consists of a (+)-catechin unit linked to a (-)-epicatechin unit, also through a 4→8 interflavan bond, but with an α-configuration (4α→8).[5][7][8] Its systematic name is Catechin-(4α→8)-epicatechin.[7][8]

The chemical structures and key identifiers for Procyanidin B2 and Procyanidin B4 are summarized in the table below.

| Identifier | Procyanidin B2 | Procyanidin B4 |

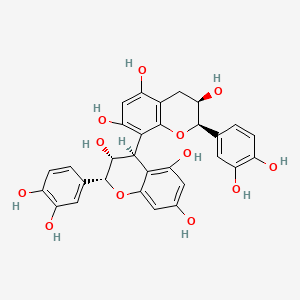

| 2D Structure |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> |

|

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[6] | (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triol |

| Molecular Formula | C30H26O12[6][9] | C30H26O12[10] |

| Molecular Weight | 578.52 g/mol [9][11] | 578.526 g/mol [10] |

| CAS Number | 29106-49-8[6][9] | 20315-25-7 |

| SMILES | C1--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O">C@HO[11] | [H][C@@]1(--INVALID-LINK----INVALID-LINK--C1=CC(O)=C(O)C=C1)C1=C(O)C=C(O)C2=C1O--INVALID-LINK--C2">C@@HC1=CC(O)=C(O)C=C1[10] |

Quantitative Data

Procyanidin B2 and B4 are found in various parts of the litchi fruit, with the pericarp (peel) being a particularly rich source.[1][2][3] The concentrations can vary depending on the cultivar of the litchi.

| Litchi Part | Cultivar | Procyanidin B2 Content | Procyanidin B4 Content | Reference |

| Pericarp | Multiple Cultivars | 0.13–1.08 mg EPE/g FW | - | [12] |

| Pulp | Hemaoli | 12.25 ± 0.71 mg/100 g DW | - | [13] |

| Pericarp | Huaizhi | Major Flavanol | Major Flavanol | [4] |

EPE/g FW: mg Epicatechin Equivalents per gram Fresh Weight. DW: Dry Weight.

Experimental Protocols

A common method for the isolation and purification of Procyanidin B2 and B4 from litchi pericarp involves several key steps as described in the literature.[14][15][16]

Workflow for Procyanidin Isolation

Caption: General workflow for the isolation of procyanidins from litchi pericarp.

-

Extraction: Fresh litchi pericarp is typically extracted with an aqueous ethanol solution (e.g., 70% v/v) at a slightly elevated temperature (e.g., 50°C) for a couple of hours. This process is often repeated to maximize the yield.[15]

-

Filtration and Concentration: The extract is filtered to remove solid residues. The ethanol is then removed from the filtrate under reduced pressure using a rotary evaporator.[15]

-

Initial Purification: The resulting aqueous solution is subjected to column chromatography using a macroporous resin (e.g., AB-8). The column is first washed with distilled water to remove sugars and other polar impurities, after which the procyanidins are eluted with aqueous ethanol.[15]

-

Fractionation: The crude procyanidin extract is further fractionated by liquid-liquid partitioning. Typically, this involves partitioning against hexane to remove lipids, followed by extraction with ethyl acetate to isolate the procyanidins.[14]

-

High-Performance Liquid Chromatography (HPLC): The ethyl acetate fraction, which is rich in procyanidins, is then subjected to reverse-phase HPLC for the separation and purification of individual compounds like Procyanidin B2 and B4.[14] A polystyrene/divinylbenzene column or a C18 column can be used.[14][17] Elution is typically performed using a gradient of an acidic aqueous mobile phase and an organic solvent like acetonitrile.[14]

Quantitative analysis of Procyanidin B2 and B4 is performed using HPLC, often coupled with a mass spectrometer (LC-MS) for accurate identification.[12][17]

Experimental Conditions for HPLC Analysis

Caption: Typical experimental setup for the quantification of procyanidins by HPLC.

-

Chromatographic System: A standard HPLC or UHPLC system is used.[3][17]

-

Column: A C18 reversed-phase column is commonly employed.[17]

-

Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of acidified water (e.g., with formic acid) and acetonitrile.[14]

-

Detection: Detection is often performed using a UV detector at 280 nm, which is the characteristic absorbance wavelength for flavan-3-ols.[14] For more specific identification and quantification, a mass spectrometer can be used as the detector.[12][17]

-

Quantification: The concentration of the procyanidins is determined by comparing the peak area from the sample to a calibration curve generated using a pure standard of Procyanidin B2 or epicatechin.[12][17]

Biological Activity and Signaling Pathways

Procyanidin B2 has been the subject of numerous studies investigating its biological effects, which are often attributed to its potent antioxidant properties.[18][19]

Procyanidin B2 is a powerful antioxidant, with studies showing that its hydroxyl and superoxide anion scavenging activities are greater than those of Procyanidin B4 and epicatechin.[2][19] Its anti-inflammatory effects are mediated through the modulation of several signaling pathways.

Procyanidin B2 in Inflammation and Oxidative Stress Response

Caption: Signaling pathways modulated by Procyanidin B2 in inflammation and oxidative stress.

-

NF-κB Pathway: Procyanidin B2 has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[20][21]

-

Nrf2/ARE Pathway: It can activate the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes, thereby enhancing the cellular defense against oxidative stress.[21][22]

-

PI3K/Akt Pathway: Procyanidin B2 can also activate the PI3K/Akt pathway, which is involved in cell survival and can lead to the release of prostaglandin E2 (PGE2) through protein kinase C (PKC).[21]

Procyanidin B2 has demonstrated antiproliferative activity against certain cancer cells, such as human breast cancer MCF-7 cells, with a reported IC50 of 19.21 μM.[18]

Procyanidin B2 has been investigated for its protective effects on the vascular system. It has been shown to reduce vascular calcification by inhibiting the ERK1/2-RUNX2 pathway in human aortic smooth muscle cells.[19]

Inhibition of Vascular Calcification by Procyanidin B2

Caption: Procyanidin B2 inhibits the ERK1/2-RUNX2 pathway to reduce vascular calcification.

References

- 1. Procyanidin B2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of different parts of litchi fruit using UHPLC-QExactive Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.org [mdpi.org]

- 5. B type proanthocyanidin - Wikipedia [en.wikipedia.org]

- 6. Procyanidin B2 | C30H26O12 | CID 122738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. About: Procyanidin B4 [dbpedia.org]

- 8. Procyanidin B4 - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. Showing Compound Procyanidin B4 (FDB012206) - FooDB [foodb.ca]

- 11. Procyanidin B2 | 29106-49-8 | FP31144 | Biosynth [biosynth.com]

- 12. mdpi.com [mdpi.com]

- 13. Identification of Proanthocyanidins from Litchi (Litchi chinensis Sonn.) Pulp by LC-ESI-Q-TOF-MS and Their Antioxidant Activity | PLOS One [journals.plos.org]

- 14. pmo5c0837.pic21.websiteonline.cn [pmo5c0837.pic21.websiteonline.cn]

- 15. Frontiers | Metabolites of Procyanidins From Litchi Chinensis Pericarp With Xanthine Oxidase Inhibitory Effect and Antioxidant Activity [frontiersin.org]

- 16. Characterization and preparation of oligomeric procyanidins from Litchi chinensis pericarp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Proanthocyanidins from Litchi (Litchi chinensis Sonn.) Pulp by LC-ESI-Q-TOF-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Procyanidin B2 Reduces Vascular Calcification through Inactivation of ERK1/2-RUNX2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. glpbio.com [glpbio.com]

- 21. The biological functions of proanthocyanidin and its application in pig production - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Litchiol B: A Technical Guide to its Discovery and Origins in Litchi chinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Litchiol B, a novel phenolic compound isolated from the seeds of Litchi chinensis. The discovery of Litchiol B has opened new avenues for phytochemical research and drug development, given the long-recognized medicinal properties of the litchi fruit. This document details the scientific journey of its isolation, structural elucidation, and initial bioactivity screening, presenting the data in a clear and structured format for researchers.

Discovery and Origin

Litchiol B was first isolated from the seeds of Litchi chinensis as part of a broader investigation into the chemical constituents with antioxidant properties within the plant.[1][2] This discovery, alongside its counterpart Litchiol A and other known and novel compounds, has highlighted the rich and complex phytochemistry of litchi seeds, a part of the fruit often discarded as waste.[1][2] The initial research aimed to identify and characterize bioactive molecules from this underutilized biomass, leading to the successful identification of Litchiol B.

Physicochemical and Spectroscopic Data

The structural elucidation of Litchiol B was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes the key quantitative data obtained for Litchiol B.

| Data Point | Value | Reference |

| Molecular Formula | C₁₈H₂₀O₅ | [1][2] |

| Molecular Weight | 316.35 g/mol | [1][2] |

| ¹H-NMR (CD₃OD, 400 MHz) δ (ppm) | 6.80 (1H, d, J=1.9 Hz), 6.77 (1H, d, J=8.1 Hz), 6.66 (1H, dd, J=8.1, 1.9 Hz), 4.58 (1H, d, J=7.6 Hz), 3.84 (3H, s), 3.28 (1H, m), 2.87 (1H, dd, J=16.0, 4.8 Hz), 2.59 (1H, dd, J=16.0, 8.4 Hz) | [1][2] |

| ¹³C-NMR (CD₃OD, 100 MHz) δ (ppm) | 157.9, 147.8, 146.4, 133.2, 122.3, 117.0, 116.1, 114.8, 83.1, 70.2, 56.4, 37.5, 30.1 | [1][2] |

| High-Resolution ESI-MS m/z | 317.1384 [M+H]⁺ (Calcd. for C₁₈H₂₁O₅, 317.1389) | [1][2] |

| UV (MeOH) λmax (nm) | 205, 280 | [1][2] |

| IR (KBr) νmax (cm⁻¹) | 3400, 1610, 1515, 1270, 1115, 820 | [1][2] |

| Specific Rotation [α]D²⁵ | +15.6 (c 0.1, MeOH) | [1][2] |

Experimental Protocols

The isolation and characterization of Litchiol B involved a multi-step process, from the initial extraction of the raw plant material to the final purification and analysis.

Extraction and Isolation

The dried seeds of Litchi chinensis were powdered and extracted with 95% ethanol. The resulting extract was then partitioned successively with different solvents to separate compounds based on their polarity. Litchiol B was isolated from the ethyl acetate fraction through repeated column chromatography.

The general workflow for the isolation of Litchiol B is depicted below:

References

Litchinol B: An Uncharted Territory in Litchi Bioactives

Despite extensive research into the diverse bioactive compounds of the litchi fruit (Litchi chinensis Sonn.), specific biological activities for the compound known as Litchinol B remain largely uncharacterized in publicly available scientific literature. While various extracts of litchi pericarp, seed, and flower have demonstrated a range of promising pharmacological effects, including antioxidant, anticancer, anti-inflammatory, and antiviral activities, these properties have been predominantly attributed to more abundant and well-studied flavonoids, proanthocyanidins, and other polyphenols.

Currently, a comprehensive technical guide detailing the quantitative biological data, experimental protocols, and specific signaling pathways associated with this compound cannot be constructed. Extensive searches of scientific databases have not yielded studies that have isolated or synthesized this compound and subsequently evaluated its bioactivity through established in vitro or in vivo assays.

Research on litchi bioactives has primarily focused on crude extracts or other identified constituents. For instance, extracts from litchi pericarp have shown potent antioxidant activity, which is often linked to the presence of anthocyanins and procyanidins. Similarly, litchi seed extracts have been investigated for their anticancer properties, with compounds like cinnamtannin B1 being identified as potential therapeutic agents. The anti-inflammatory effects of litchi extracts are often associated with the modulation of cellular signaling pathways, such as the NF-κB pathway, by polyphenolic components. Furthermore, antiviral activities have been reported for certain litchi-derived compounds and extracts.

While a compound designated "litchiol B" has been mentioned in the scientific literature as a novel isolate from litchi, subsequent publications detailing its specific biological functions are not available. This indicates that this compound remains a frontier for future research within the broader investigation of litchi's medicinal properties.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of litchi, the current body of knowledge points towards the fruit's rich composition of various bioactive molecules. However, to understand the specific contributions of this compound, further research is critically needed. This would involve the isolation or synthesis of pure this compound, followed by systematic screening for its biological activities across a range of assays. Such studies would be essential to elucidate its mechanism of action, determine its potency through quantitative measures (e.g., IC50, EC50), and identify any specific cellular targets or signaling pathways it may modulate. Without such foundational research, a detailed technical guide on the biological activities of this compound cannot be compiled.

Litchinol B as a Tyrosinase Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Litchinol B, a compound isolated from Litchi chinensis, has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanogenesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a tyrosinase inhibitor. It consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of the inhibitory mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of dermatology, cosmetology, and pharmacology who are investigating novel agents for the management of hyperpigmentation.

Introduction to Tyrosinase and Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. The process of melanin production, or melanogenesis, is initiated by the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), followed by the oxidation of L-DOPA to dopaquinone. These initial, rate-limiting steps are both catalyzed by tyrosinase. Dopaquinone then undergoes a series of non-enzymatic and enzymatic reactions to form eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment). Dysregulation of melanogenesis can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.

This compound: A Non-Competitive Tyrosinase Inhibitor

This compound has been characterized as a non-competitive inhibitor of tyrosinase. This mode of inhibition signifies that this compound does not compete with the substrate (L-tyrosine or L-DOPA) for binding to the active site of the enzyme. Instead, it is proposed to bind to a distinct allosteric site on the enzyme, altering its conformation and thereby reducing its catalytic efficiency. This interaction occurs regardless of whether the substrate is already bound to the enzyme.

Quantitative Inhibition Data

The inhibitory potency of this compound against tyrosinase has been quantified, providing key parameters for its characterization.

| Compound | Inhibition Type | Inhibition Constant (K_i) |

| This compound | Non-competitive | 5.70 μM[1] |

Mechanism of Action: A Visual Representation

The non-competitive inhibition of tyrosinase by this compound can be visualized as a process where the inhibitor binds to the enzyme-substrate complex as well as the free enzyme, thereby preventing the formation of the product.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the tyrosinase inhibitory activity of compounds like this compound. While specific experimental details for this compound are not exhaustively available in the public domain, the following protocols represent standard and widely accepted methods in the field.

In Vitro Tyrosinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on tyrosinase activity.

Objective: To measure the IC50 value and determine the mode of inhibition of this compound on mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-tyrosine or L-DOPA (substrate)

-

This compound (test inhibitor)

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate reader

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare stock solutions of L-tyrosine or L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound and kojic acid in DMSO. Further dilutions are made in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of various concentrations of this compound solution.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of mushroom tyrosinase solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding 20 µL of the substrate solution (L-tyrosine or L-DOPA).

-

Immediately measure the absorbance at a specific wavelength (typically 475-490 nm for dopachrome formation) at regular intervals for a defined period (e.g., 20-30 minutes).

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

For kinetic analysis (to determine the mode of inhibition), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted on a Lineweaver-Burk or Dixon plot.

-

Cellular Melanogenesis Assay (B16F10 Melanoma Cells)

This assay evaluates the effect of the inhibitor on melanin production in a cellular context.

Objective: To determine the effect of this compound on melanin content and cellular tyrosinase activity in B16F10 melanoma cells.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

α-Melanocyte-stimulating hormone (α-MSH) or other melanogenesis inducers

-

This compound

-

MTT or similar cell viability assay kit

-

NaOH and DMSO for melanin solubilization

-

L-DOPA for cellular tyrosinase activity assay

-

Cell lysis buffer

Procedure:

-

Cell Culture and Treatment:

-

Culture B16F10 cells in DMEM supplemented with FBS and antibiotics.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with various non-toxic concentrations of this compound in the presence or absence of a melanogenesis inducer like α-MSH for a specified period (e.g., 48-72 hours).

-

-

Cell Viability Assay:

-

Perform an MTT assay to ensure that the observed effects on melanin content are not due to cytotoxicity.

-

-

Melanin Content Measurement:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and solubilize the melanin pellet with a solution of NaOH and DMSO.

-

Measure the absorbance of the solubilized melanin at 405 nm.

-

Normalize the melanin content to the total protein concentration or cell number.

-

-

Cellular Tyrosinase Activity Assay:

-

Lyse the treated cells with a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Incubate the cell lysate with L-DOPA.

-

Measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.

-

Normalize the tyrosinase activity to the total protein concentration.

-

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (inhibitor) to a receptor (enzyme).

Objective: To elucidate the potential binding interactions of this compound with the active or allosteric sites of tyrosinase.

Software and Tools:

-

Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Suite)

-

Protein Data Bank (PDB) for the crystal structure of tyrosinase (e.g., from Agaricus bisporus, PDB ID: 2Y9X)

-

Ligand preparation software (e.g., ChemDraw, MarvinSketch)

Procedure:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of tyrosinase from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Draw the 2D structure of this compound and convert it to a 3D structure. Minimize its energy.

-

-

Docking Simulation:

-

Define the binding site on the tyrosinase structure. For a non-competitive inhibitor, this may involve blind docking to search the entire protein surface or targeted docking to a known allosteric site.

-

Run the docking algorithm to generate various binding poses of this compound within the defined site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on scoring functions that estimate the binding affinity (e.g., binding energy in kcal/mol).

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of tyrosinase.

-

Discussion and Future Directions

The characterization of this compound as a non-competitive tyrosinase inhibitor with a low micromolar Ki value establishes it as a promising candidate for further investigation as a skin-lightening agent. The non-competitive mechanism is particularly advantageous as its efficacy is not diminished by increasing substrate concentrations.

However, a comprehensive understanding of its potential requires further research. Key future directions include:

-

In-depth Kinetic Studies: To confirm the non-competitive inhibition mechanism and precisely determine kinetic parameters using various substrates.

-

Cellular and In Vivo Efficacy: To evaluate the anti-melanogenic effects of this compound in cellular models (e.g., B16F10 melanoma cells, primary human melanocytes) and in vivo models (e.g., zebrafish, guinea pigs) to assess its depigmenting activity and safety profile.

-

Molecular Docking and Structural Biology: To perform specific molecular docking studies for this compound with tyrosinase to identify its binding site and key interacting residues. X-ray crystallography of the enzyme-inhibitor complex would provide definitive structural insights.

-

Formulation and Delivery: To develop stable and effective topical formulations for the delivery of this compound into the skin.

Conclusion

This compound is a potent, non-competitive inhibitor of tyrosinase. The data and methodologies presented in this guide provide a foundational understanding of its mechanism of action. Further research, following the outlined experimental protocols, will be crucial to fully elucidate its therapeutic and cosmetic potential in the management of hyperpigmentation.

References

Litchinol B: An Unidentified Compound in Phytochemical Literature

Despite a comprehensive search of scientific databases and chemical literature, the compound "Litchinol B" does not appear to be a recognized or reported phytochemical. This suggests that "this compound" may be a novel, yet-to-be-documented substance, a proprietary nomenclature, or potentially a misnomer for another compound isolated from the litchi fruit (Litchi chinensis).

Researchers, scientists, and drug development professionals are advised that there is currently no available data regarding the physical and chemical properties, biological activities, or associated experimental protocols for a compound specifically named this compound.

The litchi fruit is a well-established source of a diverse array of bioactive compounds with potential therapeutic applications. Extensive research has led to the isolation and characterization of numerous phytochemicals from various parts of the litchi plant, including the pericarp, seed, and pulp. These compounds predominantly fall into the categories of flavonoids, proanthocyanidins, and other phenolic derivatives.

Given the absence of information on "this compound," it is recommended that researchers interested in the medicinal chemistry of Litchi chinensis focus on the well-documented compounds that have been isolated from this plant. These include, but are not limited to:

-

Procyanidin B2 and Procyanidin A2: These are major flavanols found in litchi pericarp and have been studied for their antioxidant and potential anticancer activities.

-

Epicatechin: Another significant flavanol in litchi, known for its antioxidant properties.

-

Rutin: A flavonoid glycoside present in litchi that has been investigated for various pharmacological effects.

-

Cyanidin-3-rutinoside and Cyanidin-3-glucoside: Anthocyanins responsible for the red color of the litchi pericarp, which possess antioxidant properties.

For professionals in drug development, the rich phytochemical profile of Litchi chinensis offers a promising starting point for the discovery of novel therapeutic agents. Further investigation into the known constituents of litchi is a more viable and evidence-based approach than pursuing information on the currently undocumented "this compound."

Should "this compound" be a newly identified compound, its physical and chemical properties, along with its biological effects, would need to be determined through rigorous scientific investigation, including isolation, structural elucidation (e.g., via NMR and mass spectrometry), and comprehensive biological screening. Until such data is published in peer-reviewed literature, no technical guide or whitepaper can be produced.

Litchinol B: A Technical Guide to its Solubility and Biological Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Litchinol B, a B-type proanthocyanidin dimer, is a polyphenolic compound found in litchi (Litchi chinensis) and other plant sources. Proanthocyanidins are of significant interest to the research community due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities. A critical parameter for the successful in vitro and in vivo study of any bioactive compound is its solubility in various research solvents. This technical guide provides an in-depth overview of the available information on the solubility of this compound and structurally related compounds, details common experimental protocols for solubility determination, and illustrates key biological signaling pathways associated with litchi-derived polyphenols.

Solubility of this compound and Related Proanthocyanidins

For compounds with similar structures, such as procyanidin dimers, solubility can be influenced by factors like pH and temperature. B-type proanthocyanidin dimers have been reported to be unstable under certain conditions, which can affect solubility measurements.

The following table summarizes the predicted solubility of a structurally similar compound, Procyanidin B2, which can serve as a surrogate for estimating the solubility of this compound.

| Solvent System | Predicted Solubility (g/L) | Reference |

| Water | 1.38e-01 | [1] |

Note: This data is based on computational predictions for Procyanidin B2 and should be used as a general guideline. Experimental determination of this compound solubility is highly recommended for any research application.

Experimental Protocols for Solubility Determination

Standardized protocols are essential for accurately determining the solubility of compounds like this compound. The "shake-flask" method is a widely accepted technique for this purpose.

Shake-Flask Method for Solubility Determination

This method involves adding an excess amount of the solute (this compound) to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After saturation, the solution is filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using an appropriate analytical technique.

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for determining solubility using the shake-flask method.

Analytical Quantification Techniques

Several analytical methods can be used to quantify the concentration of the dissolved compound:

-

UV-Visible Spectroscopy: This technique measures the absorbance of the solution at a specific wavelength, which is proportional to the concentration of the solute. A calibration curve is typically generated using standards of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a more specific and sensitive method for quantification. The compound of interest is separated from other components in the solution and detected, often by UV absorbance or mass spectrometry.

-

Gravimetric Method: In this method, a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Biological Signaling Pathways

Extracts from litchi, containing a mixture of polyphenols including B-type proanthocyanidins like this compound, have been shown to exert their biological effects through the modulation of various signaling pathways.

Anti-inflammatory and Gut Health Pathways

Litchi pulp phenolics have been demonstrated to mitigate intestinal barrier damage and exert anti-inflammatory effects by activating the microbiota-short-chain fatty acid (SCFA)-free fatty acid receptor (FFAR) signaling cascade and suppressing the Toll-like receptor 4 (TLR4)/NOD-like receptor protein 3 (NLRP3)-nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Caption: Litchi phenolics modulate gut microbiota and anti-inflammatory pathways.

Regulation of Proanthocyanidin Biosynthesis

The biosynthesis of proanthocyanidins in litchi is regulated by a complex interplay of transcription factors. The R2R3-MYB transcription factor, LcMYB2, has been identified as a key regulator that interacts with the basic helix-loop-helix (bHLH) transcription factor, LcbHLH3, to control the expression of genes involved in the proanthocyanidin biosynthesis pathway.

Caption: Transcriptional regulation of proanthocyanidin biosynthesis in litchi.

Conclusion

While specific quantitative solubility data for this compound remains elusive, this guide provides researchers with a foundational understanding of its likely solubility characteristics based on related compounds. The detailed experimental protocols offer a clear path for the empirical determination of its solubility in various solvents, a crucial step for any research endeavor. Furthermore, the elucidation of the signaling pathways associated with litchi-derived polyphenols provides valuable insights into the potential mechanisms of action of this compound, paving the way for further investigation into its therapeutic applications. As research on this promising natural compound continues, it is anticipated that more definitive data on its physicochemical properties and biological activities will become available.

References

Unveiling the Therapeutic Potential of Litchi-Derived Bioactive Compounds

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

While the query for "Litchinol B" did not yield a specific, publicly documented compound, extensive research into the bioactive constituents of Litchi chinensis (lychee) has revealed a treasure trove of molecules with significant therapeutic promise. This technical guide pivots to focus on the well-characterized and potent bioactive compounds isolated from litchi, including Procyanidin B2, Cinnamtannin B-1, and the commercially available polyphenol mixture, Oligonol®. These compounds have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral effects. This document aims to provide a comprehensive overview of the current scientific understanding of these compounds, presenting quantitative data, detailed experimental protocols, and elucidated mechanisms of action to support further research and drug development endeavors.

Core Bioactive Compounds and Their Therapeutic Applications

The primary therapeutic potential of litchi extracts stems from their rich content of polyphenolic compounds, particularly proanthocyanidins.[1] These molecules, found in various parts of the litchi plant, including the pericarp, seeds, and leaves, are potent free-radical scavengers and modulators of key cellular signaling pathways.[1]

Procyanidin B2

A B-type proanthocyanidin dimer consisting of two epicatechin units, Procyanidin B2 is a prominent flavonoid in litchi.[2] It is extensively studied for its antioxidant properties, which are foundational to its potential in mitigating chronic diseases linked to oxidative stress, such as cardiovascular and neurodegenerative disorders.[2] Furthermore, Procyanidin B2 has been investigated for its role in promoting vascular health and modulating inflammatory pathways.[2]

Cinnamtannin B-1

This A-type proanthocyanidin trimer has emerged as a compound of interest for its anticancer activities.[3][4] Research has demonstrated its ability to induce apoptosis and inhibit the proliferation of cancer cells, suggesting its potential as a chemotherapeutic or chemopreventive agent.[4]

Oligonol®

Oligonol® is a commercially available, low-molecular-weight polyphenol mixture derived from lychee fruit and green tea.[5][6] Its manufacturing process enhances bioavailability, allowing for more effective absorption of its constituent catechin-type monomers and proanthocyanidin oligomers.[5] Clinical and preclinical studies have highlighted its anti-inflammatory, antioxidant, and circulation-improving effects.[5][7]

Quantitative Data on Bioactivities

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the therapeutic effects of these litchi-derived compounds.

Table 1: Anticancer Activity of Litchi-Derived Compounds

| Compound/Extract | Cell Line | Assay | Result (IC50/EC50) | Reference |

| Cinnamtannin B-1 | DLD-1 (colon cancer) | MTT Assay (72h) | ~40 µM | [3] |

| COLO 201 (colon cancer) | MTT Assay (72h) | ~30 µM | [3] | |

| Litchi Fruit Pericarp Extract | Human Breast Cancer Cells | Cell Growth Inhibition | IC50 = 80 µg/ml |

Table 2: Anti-inflammatory and Antioxidant Activity

| Compound/Extract | Model System | Biomarker/Assay | Key Findings | Reference |

| Oligonol® | Human Monocytes | Cytokine Production | Decreased IL-6 and TNF-α production | |

| Bradykinin-stimulated vascular endothelial cells | Nitric Oxide (NO) Production | Enhanced NO production | [5] | |

| Procyanidin B2 | In vitro | Free Radical Scavenging | Potent antioxidant activity | [2] |

| LPS-induced Human Macrophages | Inflammasome Activation | Inhibited NLRP3 inflammasome activation and IL-1β secretion | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the cited research.

Cell Viability and Proliferation Assays (MTT Assay)

-

Objective: To determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

-

Procedure:

-

Cancer cell lines (e.g., DLD-1, COLO 201) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of the test compound (e.g., Cinnamtannin B-1) or a vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).[3]

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.[3] The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated from the dose-response curve.[3]

-

Western Blot Analysis for Protein Expression

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Procedure:

-

Cells are treated with the compound of interest and then lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p53, Bcl-2, Bak).[4]

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Nitric Oxide (NO) Production Assay

-

Objective: To measure the effect of a compound on the production of nitric oxide in endothelial cells.

-

Procedure:

-

Vascular endothelial cells are cultured under appropriate conditions.

-

Cells are treated with the test compound (e.g., Oligonol®) in the presence or absence of a stimulant (e.g., bradykinin).[5]

-

The culture medium is collected, and the concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined from a standard curve.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of litchi-derived compounds are underpinned by their ability to modulate critical intracellular signaling pathways.

Anticancer Mechanisms of Cinnamtannin B-1

Cinnamtannin B-1 has been shown to exert its anticancer effects in colon cancer cells through the induction of apoptosis and cell cycle arrest.[4] This is achieved by modulating the expression of key regulatory proteins.[4]

Caption: Cinnamtannin B-1 induced apoptosis in colon cancer cells.

Anti-inflammatory and Anti-aging Mechanisms of Oligonol®

Oligonol® has been shown to modulate pathways associated with aging and inflammation, such as the SIRT1-AMPK-autophagy pathway.[6] This suggests its potential in addressing age-related diseases.

Caption: Oligonol® modulates the SIRT1-AMPK-autophagy pathway.

Vascular Health and Anti-inflammatory Effects of Procyanidin B2

Procyanidin B2 contributes to vascular health and mitigates inflammation through multiple pathways, including the modulation of the Nrf2 and NLRP3 inflammasome pathways.[8][9]

Caption: Procyanidin B2's antioxidant and anti-inflammatory pathways.

Conclusion and Future Directions

The bioactive compounds found in Litchi chinensis, particularly Procyanidin B2, Cinnamtannin B-1, and the constituents of Oligonol®, present compelling opportunities for the development of novel therapeutics. Their multifaceted mechanisms of action, targeting key pathways in cancer, inflammation, and oxidative stress, underscore their potential in addressing a range of complex diseases.

Future research should focus on several key areas:

-

Isolation and Characterization: Continued efforts to isolate and characterize novel compounds from litchi may yet reveal the identity of molecules like the initially queried "this compound".

-

In Vivo Efficacy and Safety: More extensive in vivo studies are required to establish the efficacy and safety profiles of these compounds in relevant disease models.

-

Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic potential of these litchi-derived compounds in human populations.[10]

-

Synergistic Effects: Investigating the synergistic effects of these compounds with existing therapies could lead to more effective combination treatments.[4]

This technical guide provides a solid foundation for researchers and drug development professionals to build upon. The rich phytochemistry of Litchi chinensis undoubtedly holds further secrets to be unlocked, promising a fruitful avenue for future therapeutic innovation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Procyanidin B2 | 29106-49-8 | FP31144 | Biosynth [biosynth.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Cinnamtannin B-1 inhibits cell survival molecules and induces apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. humanclinicals.org [humanclinicals.org]

- 6. Oligonol promotes anti-aging pathways via modulation of SIRT1-AMPK-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oligonol.info [oligonol.info]

- 8. Procyanidin B2 | CAS:29106-49-8 | Manufacturer ChemFaces [chemfaces.com]

- 9. Procyanidins and Their Therapeutic Potential against Oral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The first clinical trial of topical application of procyanidin B-2 to investigate its potential as a hair growing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of literature on bioactive compounds from litchi

An In-depth Technical Guide on Bioactive Compounds from Litchi (Litchi chinensis Sonn.)

Introduction

Litchi (Litchi chinensis Sonn.), an evergreen fruit tree from the Sapindaceae family, is a well-regarded subtropical fruit, celebrated for its succulent, sweet pulp and distinct aroma.[1][2] Beyond its appeal as a fresh fruit, litchi is gaining significant attention in the scientific community as a functional food.[3][4][5] Various parts of the litchi plant, including the fruit's pulp, pericarp (peel), and seed, are rich sources of bioactive compounds.[1] These phytochemicals, primarily phenolics, flavonoids, and polysaccharides, have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects.[3][4][6][7]

Historically used in traditional medicine, modern research is now unveiling the mechanisms behind these health benefits.[4] Notably, the non-edible portions of the fruit—the pericarp and seed—which constitute a significant amount of waste, are particularly rich in these valuable compounds.[8] This has opened avenues for their use in pharmaceuticals and nutraceuticals, transforming agricultural by-products into valuable resources.[8] This guide provides a comprehensive review of the literature on the bioactive compounds in litchi, focusing on quantitative data, experimental methodologies, and the signaling pathways through which these compounds exert their biological effects.

Major Bioactive Compounds in Litchi

The health-promoting properties of litchi are attributed to its diverse phytochemical profile. These compounds are distributed differently across the fruit's pulp, pericarp, and seed.

-

Phenolic Compounds: This is the most abundant and well-studied group of bioactive compounds in litchi. They include flavonoids (such as epicatechin, proanthocyanidins, and quercetin), anthocyanins (cyanidin-3-rutinoside), and phenolic acids (gallic acid).[3][8][9][10]

-

Pericarp (Peel): The peel is an exceptionally rich source of phenolics, particularly proanthocyanidins (condensed tannins), flavonoids like epicatechin, and anthocyanins which are responsible for the fruit's red color.[3][8][9][10] The major flavonoids identified include proanthocyanidin B2 and epicatechin, while the dominant anthocyanin is cyanidin-3-rutinoside.[3][8]

-

Seed: Litchi seeds contain a high concentration of flavonoids and phenolic acids.[11] Key compounds include proanthocyanidin A2, epicatechin, and gallic acid.[12][13]

-

Pulp: While having a lower phenolic content than the peel and seed, the pulp still contains significant bioactive compounds, including polysaccharides and phenolics like gallic acid, chlorogenic acid, catechin, epicatechin, and rutin.[3]

-

-

Polysaccharides: The pulp of the litchi is a primary source of bioactive polysaccharides.[3][14] These macromolecules have been shown to possess strong antioxidant and immunomodulatory effects.[3] Litchi polysaccharides are mainly composed of monosaccharides such as galactose, arabinose, rhamnose, glucose, and mannose in varying ratios.[14]

Quantitative Data on Bioactive Compounds and Activity

The concentration of bioactive compounds and their subsequent biological activity can vary significantly among different litchi cultivars and fruit parts.

Table 1: Total Phenolic, Flavonoid, and Anthocyanin Content in Litchi Fruit Pericarp

| Cultivar | Total Phenolics (mg GAE/g FW) | Total Flavonoids (mg CE/g FW) | Total Anthocyanins (mg C3G/100g FW*) | Reference |

| Multiple (Range of 9) | 9.39 - 30.16 | 7.12 - 23.46 | 1.77 - 20.94 | [8] |

| Not Specified | 2075 (mg GAE/100g WB†) | N/A | N/A |

*FW: Fresh Weight, GAE: Gallic Acid Equivalents, CE: Catechin Equivalents, C3G: Cyanidin-3-glucoside Equivalents. †WB: Wet Basis. Note the different unit.

Table 2: Quantification of Major Phenolic Compounds in Litchi Pericarp (cv. Kwai Mi)

| Compound | Concentration (mg/g Fresh Pericarp) | Reference |

| Condensed Tannins | 4.0 | [9][10] |

| Epicatechin | 1.7 | [9][10] |

| Procyanidin A2 | 0.7 | [9][10] |

| Anthocyanins (Total) | ~0.4 | [9][10] |

| Flavonols (Total) | ~0.3 | [9] |

Table 3: Antioxidant Activity of Litchi Extracts

| Fruit Part | Assay | Result (IC50 Value) | Reference |

| Pericarp | DPPH | 2.29 µg/mL | [12] |

| Pericarp | ABTS | 7.14 µg/mL | [12] |

| Pericarp (9 cultivars) | DPPH | 4.70 - 11.82 mg/g | [8] |

| Seed | DPPH | 26.39% inhibition (at 45°C, 13 bar extraction) | [15] |

| Pericarp | DPPH | 239.9 µMol TE/g WB | |

| Seed | DPPH | 252.58 µMol TE/g WB |

Table 4: Polysaccharide Yield from Litchi

| Extraction Method | Yield (%) | Reference |

| Hot Water Extraction (HWE) | 1.15 - 10.38 | [14] |

Experimental Protocols

The methodologies for extracting, identifying, and evaluating the bioactivity of litchi compounds are critical for reproducible and comparable research.

Sample Preparation

-

Separation: Fresh, mature litchi fruits are peeled to separate the pericarp (peel), pulp (aril), and seed.[2]

-

Drying: The pericarp and seeds are often dried to remove moisture and preserve the bioactive compounds. Common methods include oven-drying at controlled temperatures (e.g., 40°C) or freeze-drying.[2][6] The drying process significantly impacts the final phytochemical profile.[6]

-

Grinding: The dried materials are ground into a fine powder to increase the surface area for efficient extraction.[11]

Extraction of Bioactive Compounds

-

Phenolic Compounds (from Pericarp and Seed):

-

Solvent Selection: The choice of solvent is crucial, with polarity being a key factor.[6] Ethanol (50-70%), methanol, and acetone are commonly used.[6] For instance, total flavonoids from litchi seed can be extracted using 50% ethanol.[11]

-

Extraction Technique:

-

Reflux Extraction: The powdered sample is mixed with the solvent (e.g., 1:10 w/v ratio) and heated under reflux for a specified duration (e.g., 1.5 hours), often repeated twice to maximize yield.[11]

-

Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic power, time, and solvent concentration to enhance extraction efficiency, with reported efficiencies up to 89.6% for certain compounds.[6]

-

Pressurized Liquid Extraction: n-butane has been used as a pressurized solvent to extract compounds from litchi seeds, with parameters like temperature (25-70°C) and pressure (7-100 bar) being optimized.[13][15]

-

-

-

Polysaccharides (from Pulp):

-

Pre-treatment: The pulp is typically homogenized and pre-treated with 80% ethanol to remove monosaccharides, oligosaccharides, and pigments.[14]

-

Hot Water Extraction (HWE): This is the most common method. The pre-treated pulp residue is mixed with distilled water and heated (typically 85-95°C) for an extended period (2-6 hours).[14]

-

Purification: The crude extract is centrifuged, and the supernatant is concentrated. Proteins are often removed using the Sevag method. Polysaccharides are then precipitated by adding a large volume of absolute ethanol and keeping it at 4°C overnight. The precipitate is collected, washed, and lyophilized.[14]

-

Purification and Characterization

-

Purification: Macroporous resins, such as AB-8, are used for the purification and enrichment of phenolic extracts.[6] For polysaccharides, purification is achieved using chromatography techniques like ion exchange (e.g., DEAE cellulose) and gel filtration.[14]

-

Characterization and Quantification:

-

Spectrophotometry: Total phenolic content is determined using the Folin-Ciocalteu method, with results expressed as gallic acid equivalents (GAE).[15] Total flavonoid content is measured using the aluminum chloride colorimetric method.[8]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with mass spectrometry (UHPLC-MS/MS), such as QExactive Orbitrap, are standard methods for identifying and quantifying individual compounds.[2][3] A typical HPLC setup for phenolics might use a C18 column with a gradient mobile phase of acidified water and methanol.[2][9]

-

Biological Activity Assays

-

Antioxidant Activity:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common method measures the ability of an extract to donate a hydrogen atom to the stable DPPH radical. A solution of DPPH in a solvent like methanol or chloroform is prepared. The extract is added, and after an incubation period, the decrease in absorbance is measured spectrophotometrically (e.g., at 517 nm).[15] The results are often expressed as an IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[16]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of antioxidants to scavenge the ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants.[12]

-

Signaling Pathways Modulated by Litchi Bioactive Compounds

Bioactive compounds from litchi exert their therapeutic effects by modulating complex intracellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and metastasis.

Anticancer Mechanisms

Litchi extracts, particularly from the seed and pericarp, have demonstrated significant anticancer activity by targeting key oncogenic pathways.

-

PI3K/AKT/mTOR Pathway: This is a critical pathway regulating cell survival, proliferation, and growth. Total flavonoids from litchi seed (TFLS) have been shown to inhibit the phosphorylation of AKT and downstream effectors like mTOR in prostate and breast cancer cells, leading to decreased proliferation and induction of apoptosis.[11][17][18]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation and differentiation. TFLS can modulate the MAPK pathway, contributing to its anti-metastatic effects in breast cancer.[11] Litchi seed extracts have also been shown to inhibit the downstream Erk1/2 signaling from the epidermal growth factor receptor (EGFR).[3]

-

Apoptosis Induction: Litchi compounds promote cancer cell death by regulating apoptosis-related proteins. They can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the balance towards apoptosis.[3][17] This process involves the activation of caspases, which are the executioners of apoptosis.[3]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Litchi flower and seed extracts can inhibit the NF-κB signaling pathway, suppressing the expression of pro-inflammatory mediators and contributing to their anticancer effects.[3][17][18]

Caption: Litchi compounds inhibit cancer by blocking EGFR, PI3K/AKT/mTOR, and MAPK pathways.

Anti-inflammatory Mechanisms

Chronic inflammation is a driver of many diseases. Bioactive compounds from litchi, especially from the flower and pulp, exhibit potent anti-inflammatory properties.

-

Inhibition of Pro-inflammatory Mediators: Litchi flower extracts have been shown to inhibit the expression of pro-inflammatory mediators induced by lipopolysaccharides.[3]

-

Modulation of Inflammatory Pathways: This anti-inflammatory effect is mediated through the inhibition of key signaling pathways, including NF-κB, ERK (a component of the MAPK pathway), and JAK2/STAT3.[3] Furthermore, litchi pulp phenolics can alleviate alcohol-induced liver injury by suppressing the endotoxin-TLR4-NF-κB pathway in the liver.[19]

Caption: Litchi compounds reduce inflammation by inhibiting NF-κB, JAK/STAT, and MAPK pathways.

Conclusion

Litchi fruit is a powerhouse of bioactive compounds with significant potential for human health. While the pulp is a source of beneficial polysaccharides and phenolics, the non-edible pericarp and seed are exceptionally rich in flavonoids and proanthocyanidins, representing a valuable resource that is currently underutilized.[3][8] The documented antioxidant, anticancer, and anti-inflammatory properties are supported by mechanistic studies revealing their ability to modulate critical cellular signaling pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB.[3][11][17]

For researchers and drug development professionals, litchi by-products offer a promising frontier for the discovery of novel therapeutic agents. Future research should focus on the synergistic effects of these compounds, their bioavailability, and the development of standardized extraction and purification protocols to harness their full potential in clinical applications. Further in-depth in vivo studies and clinical trials are paramount to validate the therapeutic efficacy observed in preclinical models.

References

- 1. jocpr.com [jocpr.com]

- 2. Characterization of different parts of litchi fruit using UHPLC-QExactive Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Litchi chinensis as a Functional Food and a Source of Antitumor Compounds: An Overview and a Description of Biochemical Pathways [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Litchi (Litchi chinensis Sonn.): a comprehensive review of phytochemistry, medicinal properties, and product development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metabolite Differences of Polyphenols in Different Litchi Cultivars (Litchi chinensis Sonn.) Based on Extensive Targeted Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenolic Profiles and Antioxidant Activity of Litchi (Litchi Chinensis Sonn.) Fruit Pericarp from Different Commercially Available Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phenolic composition of litchi fruit pericarp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Total flavonoids of litchi seed inhibit breast cancer metastasis by regulating the PI3K/AKT/mTOR and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Extraction, purification, structural characterization, and health benefit of the litchi (Litchi chinensis Sonn.) polysaccharides: a review [frontiersin.org]

- 15. Extraction, chemical characterization and antioxidant activity of Litchi chinensis Sonn. and Avena sativa L. seeds extracts obtained from pressurized n-butane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Total Flavonoids of Litchi Seed Attenuate Prostate Cancer Progression Via Inhibiting AKT/mTOR and NF-kB Signaling Pathways [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Litchinol B: A Technical Guide to its Role in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Litchinol B, a polyphenol isolated from the seeds of Litchi chinensis, has emerged as a compound of interest in the study of cellular pathways. This technical guide provides a comprehensive overview of the known molecular interactions and biological effects of this compound, with a primary focus on its well-documented role as a tyrosinase inhibitor. While various extracts from Litchi chinensis have demonstrated a broad range of biological activities, including antioxidant, anti-inflammatory, and apoptotic effects, the specific contribution of this compound to these actions is an area of ongoing investigation. This document will synthesize the current understanding of this compound's mechanism of action, present available quantitative data, and provide detailed experimental context to support further research and development.

Core Cellular Pathway: Tyrosinase Inhibition

The most extensively characterized role of this compound is its potent and specific inhibition of tyrosinase, a key enzyme in melanin biosynthesis.

Mechanism of Action

This compound functions as a non-competitive inhibitor of tyrosinase. This mode of inhibition signifies that this compound does not bind to the active site of the enzyme, but rather to an allosteric site. This binding event induces a conformational change in the tyrosinase enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding to the active site.

Quantitative Data

The inhibitory potency of this compound against tyrosinase has been quantified, providing a key metric for its efficacy.

| Compound | Target Enzyme | Inhibition Type | Inhibition Constant (K_i) |

| This compound | Tyrosinase | Non-competitive | 5.70 μM |

Table 1: Inhibitory Activity of this compound against Tyrosinase

This low micromolar inhibition constant highlights the significant potential of this compound as a modulator of tyrosinase activity.

Signaling Pathway Diagram

The following diagram illustrates the established mechanism of this compound in the tyrosinase pathway.

Potential Roles in Other Cellular Pathways: An Area for Future Research

While direct evidence is currently lacking, the broader biological activities of Litchi chinensis extracts suggest potential, yet unconfirmed, roles for this compound in other cellular pathways. It is crucial to emphasize that the following sections are based on the activities of general litchi extracts and are intended to guide future research on this compound specifically.

Antioxidant Activity

Extracts from various parts of the litchi plant are known to possess significant antioxidant properties. These extracts have been shown to scavenge free radicals and reduce oxidative stress. The phenolic structure of this compound suggests it may contribute to these antioxidant effects, a hypothesis that warrants experimental validation.

Anti-inflammatory Effects

Anti-inflammatory activity has been reported for litchi seed and flower extracts. These effects are often mediated through the modulation of key inflammatory signaling pathways. Investigating whether this compound can modulate pathways involving NF-κB or MAPK is a promising avenue for research.

Apoptosis and Anti-Cancer Potential

Various compounds from Litchi chinensis have been shown to induce apoptosis in cancer cell lines. These effects are typically associated with the regulation of pro- and anti-apoptotic proteins and the activation of caspase cascades. Determining if this compound exhibits cytotoxic or pro-apoptotic effects on cancer cells would be a significant contribution to the field.

Experimental Protocols

To facilitate further investigation into the cellular effects of this compound, detailed methodologies for key experiments are provided below.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying concentrations of this compound.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculate the initial velocity of the reaction for each concentration of this compound.

-

To determine the mode of inhibition, perform kinetic analysis by varying the substrate concentration at fixed inhibitor concentrations. Plot the data using Lineweaver-Burk or Dixon plots.

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the tyrosinase inhibitory activity of this compound.

Conclusion and Future Directions

This compound is a potent, non-competitive inhibitor of tyrosinase, a key enzyme in melanogenesis. This well-defined mechanism of action positions this compound as a promising candidate for applications in dermatology and cosmetology. While the broader biological activities of Litchi chinensis extracts are well-documented, the specific roles of this compound in antioxidant, anti-inflammatory, and apoptotic pathways remain to be elucidated. Future research should focus on isolating this compound and systematically evaluating its effects on these pathways using a variety of in vitro and in vivo models. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing natural compound.

Methodological & Application

Application Note: Protocol for Isolating Litchinol B from Litchi Pericarp

Audience: Researchers, scientists, and drug development professionals.

Introduction

Litchi pericarp, often discarded as agricultural waste, is a rich source of bioactive phenolic compounds, including flavonoids and proanthocyanidins. Among these, B-type epicatechin trimers, such as Litchinol B, have garnered significant interest for their potential antioxidant and anticancer properties. This document provides a detailed protocol for the isolation and purification of this compound from litchi pericarp, based on established methodologies for separating B-type epicatechin trimers.

Experimental Protocols

This protocol outlines a multi-step process involving extraction followed by sequential column chromatography for the isolation of this compound.

Preparation of Litchi Pericarp Material

-

Collection and Storage: Fresh litchi (Litchi chinensis Sonn.) fruit pericarp should be collected and immediately frozen at -80°C to prevent degradation of phenolic compounds.

-

Lyophilization and Pulverization: The frozen pericarp is freeze-dried and then pulverized into a fine powder using a grinder. This increases the surface area for efficient extraction.

Extraction of Phenolic Compounds

-

Initial Extraction: The litchi pericarp powder is extracted with a saturated aqueous Na2CO3 solution (pH = 10) at 60°C for 6 hours.[1]

-

Filtration and Re-extraction: The mixture is filtered through a 60-mesh cloth. The residue is then re-extracted under the same conditions to ensure maximum yield.[1]

-

Centrifugation: The combined filtrates are centrifuged at 4,000 rpm for 15 minutes to remove any remaining particulate matter.[1]

-

Acidification and Initial Purification: The supernatant is collected, and the pH is adjusted to 7.0 with glacial acetic acid. This solution is then subjected to preliminary purification on an Amberlite XAD-7 resin column.[2]

Chromatographic Purification of this compound

A sequential two-step column chromatography process is employed for the purification of B-type epicatechin trimers.

Step 1: Amberlite XAD-7 Resin Column Chromatography

-

Column Preparation: An Amberlite XAD-7 resin column is equilibrated with deionized water.

-

Loading: The crude extract from the extraction step is loaded onto the column.

-

Elution: The column is washed with deionized water to remove sugars and other polar compounds. The phenolic compounds are then eluted with methanol containing 0.1% (v/v) HCl.[2]

-

Fraction Collection: Fractions with high absorbance at 510 nm, indicating the presence of proanthocyanidins, are collected and combined.[2]

-

Concentration: The combined fractions are concentrated using a rotary evaporator at 40°C to remove the methanol.

Step 2: Sephadex LH-20 Column Chromatography

-

Column Preparation: A Sephadex LH-20 column is equilibrated with the mobile phase.

-

Loading: The concentrated fraction from the Amberlite XAD-7 column is loaded onto the Sephadex LH-20 column.

-

Elution and Fractionation: The elution is performed, and fractions are collected. The fractions are monitored for their absorbance at 510 nm. This step separates the compounds based on their molecular size and polarity. A second round of Sephadex LH-20 chromatography is performed on the fraction containing the trimers to achieve higher purity.[2]

-

Identification of this compound: The fractions containing B-type epicatechin trimers (Litchitannin B1 and B2) are identified using HPLC-Q-TOF-MS/MS.[2]

Data Presentation

Table 1: Summary of Extraction and Purification Parameters

| Parameter | Value/Description | Reference |

| Extraction Solvent | Saturated aqueous Na2CO3 solution (pH=10) | [1] |

| Extraction Temperature | 60°C | [1] |

| Extraction Time | 6 hours (repeated twice) | [1] |

| Primary Purification | Amberlite XAD-7 resin column chromatography | [2] |

| Elution Solvent (Amberlite) | Methanol with 0.1% (v/v) HCl | [2] |

| Secondary Purification | Two rounds of Sephadex LH-20 column chromatography | [2] |

| Final Yield (Total Polyphenols) | ~750.6 mg GAE/g of LPE | [1] |

Table 2: Composition of Litchi Pericarp Extract (LPE)

| Component | Percentage in LPE |

| Total Polyphenols | 75.06% |

| Total Flavonoids | 13.98% |

| Total Anthocyanins | 5.51% |

| Total Proanthocyanidins | 28.53% |

| Procyanidin A2 | 2.345% |

| Procyanidin B2 | 0.925% |

| Epicatechin | 0.363% |

| Rutin | 0.296% |

Note: Data adapted from a study on litchi pericarp extracts. The specific yield of this compound will depend on the litchi cultivar and extraction efficiency.[3]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from litchi pericarp.

Potential Signaling Pathway of Litchi Pericarp Proanthocyanidins

While the specific signaling pathway of this compound is a subject of ongoing research, extracts from litchi pericarp containing proanthocyanidins have been shown to be involved in pathways related to inflammation and cancer.

Caption: Potential signaling pathways affected by litchi proanthocyanidins.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. B Type and Complex A/B Type Epicatechin Trimers Isolated from Litchi pericarp Aqueous Extract Show High Antioxidant and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Chemical Constituents of Litchi Pericarp Extracts and Its Antioxidant Activity in Mice [mdpi.com]

Application Note: Quantification of Litchinol B using a Validated HPLC-MS Method

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Litchinol B, a proanthocyanidin found in litchi pericarp. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of polyphenolic compounds. The method utilizes reverse-phase chromatography coupled with tandem mass spectrometry to achieve accurate and precise quantification. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of relevant biological pathways and workflows.

Introduction

Litchi (Litchi chinensis Sonn.) pericarp is a rich source of bioactive polyphenols, including a variety of proanthocyanidins.[1][2][3][4] this compound, a B-type procyanidin trimer, is among the numerous phenolic compounds identified in litchi. Proanthocyanidins from litchi have demonstrated significant antioxidant and potential anticancer activities, making their accurate quantification crucial for research and development in the fields of functional foods and pharmaceuticals.[5][6][7] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the high selectivity and sensitivity required for the analysis of complex plant extracts.[8][9][10] This application note provides a detailed protocol for the extraction and quantification of this compound from litchi pericarp.

Experimental Protocols

Sample Preparation: Extraction of Polyphenols from Litchi Pericarp

This protocol is adapted from established methods for extracting phenolic compounds from litchi pericarp.[1][11]

Materials:

-

Fresh litchi fruit

-

Liquid nitrogen

-

Lyophilizer (freeze-dryer)

-

Grinder or mortar and pestle

-

Methanol/HCl (85:15, v/v) extraction solvent

-

Centrifuge

-

Rotary evaporator

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Procedure:

-

Harvest fresh litchi fruits and peel them at 4°C to collect the pericarp.

-

Immediately freeze the pericarp in liquid nitrogen to prevent enzymatic degradation of polyphenols.

-

Lyophilize the frozen pericarp to remove water and obtain a stabilized, dry material.

-

Grind the lyophilized pericarp into a fine powder using a grinder or a mortar and pestle cooled with liquid nitrogen.

-

Accurately weigh approximately 3 g of the powdered pericarp.

-

Add 50 mL of cold (4°C) methanol/1.5 N HCl (85:15, v/v) to the powder.

-

Sonicate or stir the mixture for 20 minutes at 4°C.

-

Centrifuge the mixture at 7,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Repeat the extraction process (steps 6-9) two more times with the remaining solid residue.

-

Combine all the supernatants.

-

Evaporate the combined extract to dryness under vacuum using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC-MS analysis.

-

Filter the re-dissolved extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC-MS Method for Quantification of this compound

The following HPLC-MS conditions are based on methods developed for the analysis of proanthocyanidin trimers.[9][12][13][14]

Instrumentation:

-

UHPLC or HPLC system

-

Hypersil Gold AQ RP-C18 column (200 mm × 2.1 mm, 1.9 µm) or equivalent

-

Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 1 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) % B 0 4 40 20 60 35 61 100 65 100 66 4 | 70 | 4 |

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Mass Range: m/z 50-2000

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions for this compound (B-type procyanidin trimer):